(S)-2-(1-benzylpyrrolidin-3-yl)ethanamine
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Overview
Description
(S)-2-(1-benzylpyrrolidin-3-yl)ethanamine is a chiral amine compound that features a pyrrolidine ring substituted with a benzyl group and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-benzylpyrrolidin-3-yl)ethanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Ethanamine Chain: The ethanamine chain can be attached through a reductive amination reaction involving an aldehyde or ketone precursor and ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-benzylpyrrolidin-3-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert imines or nitriles derived from the compound back to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or ethanamine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides and bases such as sodium hydride or potassium carbonate are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(S)-2-(1-benzylpyrrolidin-3-yl)ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research is ongoing into its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-(1-benzylpyrrolidin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-2-(1-benzylpyrrolidin-3-yl)ethanamine: The enantiomer of the compound, which may have different biological activities and properties.
N-benzylpyrrolidine: A structurally similar compound lacking the ethanamine chain.
2-(1-pyrrolidinyl)ethanamine: A compound with a similar ethanamine chain but without the benzyl group.
Uniqueness
(S)-2-(1-benzylpyrrolidin-3-yl)ethanamine is unique due to its specific chiral configuration and the presence of both the benzyl group and the ethanamine chain. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C13H20N2 |
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Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-[(3S)-1-benzylpyrrolidin-3-yl]ethanamine |
InChI |
InChI=1S/C13H20N2/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2/t13-/m0/s1 |
InChI Key |
IBSQNIPUVCQZAC-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CN(C[C@H]1CCN)CC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC1CCN)CC2=CC=CC=C2 |
Origin of Product |
United States |
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